molecular formula C21H18O5 B11151810 6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate

6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate

Cat. No.: B11151810
M. Wt: 350.4 g/mol
InChI Key: QMPGKIIAJBZQJB-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate typically involves multiple steps. One common method includes the cyclization of a suitable precursor, followed by esterification with 4-methoxybenzoic acid. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene. The reaction temperature is usually maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where reagents like sodium hydride and alkyl halides are used to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride and alkyl halides in an aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromen derivatives.

Scientific Research Applications

6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell proliferation. The pathways involved often include signaling cascades that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 4-methoxybenzoate group enhances its ability to interact with certain enzymes, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C21H18O5

Molecular Weight

350.4 g/mol

IUPAC Name

(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-methoxybenzoate

InChI

InChI=1S/C21H18O5/c1-12-18(25-20(22)13-6-8-14(24-2)9-7-13)11-10-16-15-4-3-5-17(15)21(23)26-19(12)16/h6-11H,3-5H2,1-2H3

InChI Key

QMPGKIIAJBZQJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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